LCL-464

Acid Ceramidase Lysosomal Targeting Sphingolipid Metabolism

Choose LCL-464 for its unique lysosomotropic properties, which ensure robust inhibition of acid ceramidase (aCDase) in live, intact cells—a critical limitation of first-generation inhibitors like B-13. This compound reliably elevates pro-apoptotic ceramides without causing lysosomal membrane permeabilization, making it the superior choice for oncology and sphingolipid metabolism studies where mechanistic precision is paramount. Compare specifications for your research needs.

Molecular Formula C23H39N3O5
Molecular Weight 437.58
Cat. No. B1193132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLCL-464
SynonymsLCL464;  LCL 464;  LCL-464
Molecular FormulaC23H39N3O5
Molecular Weight437.58
Structural Identifiers
SMILESO=C(N[C@H](CO)[C@H](O)C1=CC=C([N+]([O-])=O)C=C1)CCCCCCCCCCCN(C)C
InChIInChI=1S/C23H39N3O5/c1-25(2)17-11-9-7-5-3-4-6-8-10-12-22(28)24-21(18-27)23(29)19-13-15-20(16-14-19)26(30)31/h13-16,21,23,27,29H,3-12,17-18H2,1-2H3,(H,24,28)/t21-,23-/m1/s1
InChIKeyXXIDLBHGCBHNCF-FYYLOGMGSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LCL-464: Second-Generation Lysosomotropic Acid Ceramidase Inhibitor for Sphingolipid Research and Oncology


LCL-464 is a second-generation lysosomotropic inhibitor of acid ceramidase (aCDase), developed as a structural derivative of the lead compound B-13. It features a basic ω-amino group modification designed to enhance subcellular targeting and cellular activity [1][2]. By inhibiting aCDase, LCL-464 disrupts the sphingolipid rheostat, promoting the accumulation of pro-apoptotic ceramides and inducing programmed cell death in various cancer cell models [3].

Why LCL-464 Cannot Be Substituted by B-13, D-MAPP, or LCL204 in Lysosomal aCDase Targeting


Generic substitution of LCL-464 with other ceramidase inhibitors (e.g., B-13, D-MAPP, LCL204) fails due to critical differences in lysosomal targeting, cellular potency, and off-target effects. While B-13 shows superior in vitro IC50, its poor lysosomal penetration renders it ineffective in intact cells [1]. D-MAPP is a weak aCDase inhibitor (IC50 ~500 µM) with limited potency [2]. LCL204, another analog, induces lysosomal permeabilization and degrades aCDase non-specifically [3]. LCL-464 uniquely overcomes these limitations through lysosomotropic enrichment, achieving effective cellular inhibition without enzyme degradation [4].

Quantitative Differentiation of LCL-464: Comparative Evidence Against B-13, D-MAPP, and LCL204


LCL-464 Exhibits Superior Lysosomal aCDase Inhibition in Intact Cells vs. B-13 Despite Lower In Vitro Potency

LCL-464 demonstrates a unique profile of lysosomotropic enrichment that compensates for its moderate in vitro aCDase inhibitory potency (IC50 ≈ 50 µM) [1]. In direct cellular assays using MCF-7 breast cancer cells, LCL-464 exhibited significantly more potent inhibition of lysosomal aCDase compared to B-13, the lead compound [2]. This differential activity is attributed to the basic ω-amino group on LCL-464, which facilitates accumulation in acidic lysosomes where aCDase resides [3].

Acid Ceramidase Lysosomal Targeting Sphingolipid Metabolism

LCL-464 Induces Selective Elevation of C14- and C16-Ceramide Species and Robust Apoptosis in Cancer Cells

Treatment with LCL-464 leads to a specific increase in C14- and C16-ceramide species, which are known pro-apoptotic sphingolipids [1]. This is accompanied by a decrease in sphingosine levels and activation of executioner caspases, culminating in caspase-dependent apoptotic cell death across a wide range of cancer cell lines [2]. In contrast, B-13, despite being a more potent in vitro aCDase inhibitor (IC50 10 µM) [3], fails to effectively modulate these markers in intact cells due to poor lysosomal access.

Ceramide Profiling Apoptosis Cancer Cell Biology

LCL-464 Avoids Lysosomal Permeabilization and Non-Specific Enzyme Degradation, Unlike LCL204

A critical differentiator for LCL-464 is its mechanism of action, which does not involve lysosomal membrane permeabilization (LMP) or proteolytic degradation of aCDase. In contrast, the related compound LCL204 induces LMP and cathepsin-dependent degradation of aCDase, representing a non-specific and potentially confounding mechanism [1]. LCL-464, despite its structural similarity, selectively targets lysosomal aCDase without destabilizing the lysosomal membrane or degrading the enzyme [2].

Lysosomal Integrity Off-Target Effects Acid Ceramidase

Optimal Research Applications for LCL-464: When to Select This Ceramidase Inhibitor


Functional Studies of Lysosomal Acid Ceramidase in Intact Cells

Select LCL-464 when your research requires inhibition of lysosomal aCDase in live, intact cells. Unlike B-13, which shows poor cellular activity due to limited lysosomal access, LCL-464's lysosomotropic properties ensure effective target engagement in the physiologically relevant subcellular compartment [1]. This is essential for studies examining the role of aCDase in sphingolipid metabolism, autophagy, and lysosomal storage disorders.

Induction of Ceramide-Mediated Apoptosis in Cancer Cell Models

Utilize LCL-464 to robustly induce ceramide-mediated apoptosis in a variety of cancer cell lines. The compound reliably elevates pro-apoptotic C14- and C16-ceramide species and activates executioner caspases [2]. This makes it a valuable tool for investigating the sphingolipid rheostat in oncology research and for validating aCDase as a therapeutic target in apoptosis-resistant cancers.

Specific Pharmacological Inhibition Without Lysosomal Toxicity

Choose LCL-464 for experiments where maintaining lysosomal integrity is critical. In direct contrast to LCL204, which induces lysosomal membrane permeabilization and non-specific enzyme degradation, LCL-464 inhibits aCDase without causing lysosomal damage [3]. This mechanistic clarity is crucial for studies aiming to attribute phenotypic effects solely to aCDase inhibition.

Structure-Activity Relationship (SAR) Studies of Ceramidase Inhibitors

Employ LCL-464 as a reference second-generation lysosomotropic inhibitor in SAR campaigns. Its well-characterized structure (incorporating a basic ω-amino group) and documented balance between in vitro potency and cellular activity provide a benchmark for evaluating novel analogs designed to improve upon the B-13 scaffold [1].

Quote Request

Request a Quote for LCL-464

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.